molecular formula C7H4N2O2 B015084 2,3-Pyridinedicarboximide CAS No. 4664-00-0

2,3-Pyridinedicarboximide

Cat. No. B015084
CAS RN: 4664-00-0
M. Wt: 148.12 g/mol
InChI Key: ZRKGTINFVOLLNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Pyridinedicarboximide derivatives involves complex reactions, including the nitro displacement and acidic hydrolysis processes. One novel synthesis method involves the creation of polyimides derived from pyridine-containing aromatic dianhydride monomers. These monomers are synthesized through a series of steps starting from nitro displacement reactions and culminating in the formation of polyimides with significant thermal stability and mechanical properties (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,3-Pyridinedicarboximide derivatives, such as N-(pyridin-2-yl)- and N-(pyridin-3-yl)norbornene-5,6-dicarboximide, reveals a range of conformations influenced by their substituents. X-ray diffraction studies have provided insights into the crystal structures of these isomers, demonstrating the role of intermolecular interactions in determining their solid-state arrangements (Vázquez-Vuelvas et al., 2015).

Chemical Reactions and Properties

2,3-Pyridinedicarboximide compounds participate in a variety of chemical reactions, including four-component reactions that lead to the formation of diverse heterocyclic structures. Such reactions are pivotal for generating compounds with potential biological activity and for furthering the understanding of the chemical versatility of 2,3-Pyridinedicarboximide derivatives (Sun et al., 2011).

Physical Properties Analysis

The physical properties of 2,3-Pyridinedicarboximide derivatives, such as thermal stability and solubility, are influenced by their structural characteristics. Studies on polyimides derived from these compounds have revealed good solubility in certain solvents and exceptional thermal stability, making them suitable for applications requiring high-performance materials (Krzyżak et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,3-Pyridinedicarboximide derivatives, including their reactivity and interaction with other molecules, are of significant interest. Research into the reactivity of these compounds has led to the development of novel antioxidants with potential applications in protecting organic materials from oxidative degradation (Wijtmans et al., 2004).

Scientific Research Applications

  • Biomedical Applications : Pyrido[2,3-d]pyrimidine-7(8H)-ones, related to 2,3-Pyridinedicarboximide, are promising in the biomedical field due to their similarity to DNA and RNA nitrogen bases. Their synthesis and applications are expanding rapidly (Jubete et al., 2019).

  • Antiviral Activity : The alpha-d anomer of a related compound, 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine, exhibits significant antiviral activity against HCMV and HSV-1 (Gudmundsson et al., 2003).

  • Analytical Chemistry : A method for detecting 2,3-pyridinedicarboximide and its enzymatic reaction products using high-performance liquid chromatography has been developed, providing a theoretical basis for preparing complex half-amides biologically (Niu & Ma, 2018).

  • Organic Synthesis and Catalysis : N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)diones show good thermal stability and solid-state polymorphism, with potential applications in organic synthesis and catalysis (Krzyżak et al., 2012).

  • Herbicide Development : A reaction involving 2,3-Pyridinedicarboximide provides a new synthetic approach to produce regioisomeric tricyclic 1:1 adducts and methyl (imidazol-2-yl) pyridine carboxylates, potentially leading to new herbicides (Obrech et al., 1988).

  • Pharmaceutical Applications : Various derivatives of 2,3-Pyridinedicarboximide, such as N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, show potential as depressive agents on the central nervous system (Śladowska et al., 1996).

  • Green Chemistry in Medicinal Chemistry : A multicomponent approach using green chemistry can efficiently synthesize the pyrido[2,3-d]pyrimidine scaffold, which has potential biological activities and applications in medicinal chemistry (Chaudhary, 2021).

  • Antibacterial Activity : N-substituted pyridinedicarboximide derivatives show moderate antibacterial activity against various bacteria strains (Makki et al., 1999).

  • Mass Spectrometry Analysis : N-substituted 2,3-pyridinedicarboximides show distinct fragmentation patterns in mass spectrometry, useful for analytical purposes (Perillo & Blanco, 2008).

  • Production of 3-Carbamoyl-alpha-picolinic Acid : This compound can be produced efficiently with high yield and purity using imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide (Ogawa et al., 2000).

Safety And Hazards

The safety and hazards associated with 2,3-Pyridinedicarboximide are not well-documented. It is recommended to handle this compound with care and use appropriate safety measures when working with it in a laboratory setting .

Future Directions

The future directions for research on 2,3-Pyridinedicarboximide are promising. It has potential applications in various fields, and ongoing research is focused on understanding its properties and reactions better. The preparation of complicated half-amides using biological methods is one area of interest .

properties

IUPAC Name

pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
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InChI

InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGTINFVOLLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196890
Record name 2,3-Pyridinedicarboximide
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Pyridinedicarboximide

CAS RN

4664-00-0
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Record name 2,3-Pyridinedicarboximide
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Record name 2,3-Pyridinedicarboximide
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Record name 2,3-Pyridinedicarboximide
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Record name Pyridine-2,3-dicarboximide
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Record name 2,3-PYRIDINECARBOXIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JP Obrech, P Schönholzer, CJ Jenny… - Helvetica chimica …, 1988 - Wiley Online Library
Reaction of 2,2‐dialkyl‐3‐(dimethylamino)‐2H‐azirines 1a and 1b with 2,3‐pyridinedicarboximide (4) in MeCN or DMF at room temperature yielded two regioisomeric tricyclic 1:1 …
J Ogawa, CL Soong, M Ito, T Segawa, T Prana… - Applied microbiology …, 2000 - Springer
3-Carbamoyl-α-picolinic acid, a versatile building block for the synthesis of agrochemicals and pharmaceuticals, was prepared by imidase-catalyzed regiospecific hydrolysis of 2,3-…
X Wang, H Wang, D Fan - International Journal of Environmental …, 2006 - Taylor & Francis
The degradation of imazapyr in four soils was investigated under laboratory aerobic and anaerobic conditions. Under aerobic conditions, imazapyr degraded faster in yellow–red soil …
NM Mallipudi, SJ Stout, AR DaCunha… - Journal of Agricultural …, 1991 - ACS Publications
Arsenal herbicide, the active ingredient of which is imazapyr [2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid], is an imidazolinone type of herbicide. Photodegradation of …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
V Bailleux, L Vallée, JP Nuyts, J Vamecq - Biomedicine & pharmacotherapy, 1995 - Elsevier
Two N-(2,6-dimethylphenyl)pyridinedicarboximides were synthesized and evaluated for anticonvulsant properties and neurotoxicity. These compounds were mainly active against …
LX Niu, LL Xie - Applied Biochemistry and Microbiology, 2022 - Springer
A novel HPLC method for simultaneous detecting bulky imides and their hydrolyzed products by D-hydantoinase was established. Phthalimide (PI) and 2,3-pyridinedicarboximide (PDI) …
L Niu, S Ma - Se pu= Chinese Journal of Chromatography, 2018 - europepmc.org
A high performance liquid chromatography (HPLC) method was established for the detection of 2, 3-pyridinedicarboximide (PDI) and its enzyme reaction products, 3-carbamoyl-α-…
Number of citations: 5 europepmc.org
M Pallavicini, C Bolchi, L Fumagalli, O Piccolo… - Tetrahedron …, 2011 - Elsevier
N-Chlorination by sodium dichloroisocyanurate and dehydrochlorination by TEA, followed by hydrogenation, allowed (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane to be …
MM Blanco, A Salerno, IA Perillo - ARKIVOC, 2010 - arkat-usa.org
The behaviour of a series of N-substituted 3, 4-pyridinedicarboximides under electron impact at 70 eV is analyzed. Compounds under study were divided into three groups: 3, 4-…
Number of citations: 1 www.arkat-usa.org
J Ogawa, S Chee-Leong, N Horinouchi, M Nojiri… - Imides, 2019 - Elsevier
The microbial transformation of cyclic imides was investigated. Blastobacter sp. A17p-4 was used as a model strain for metabolism, enzyme, and physiology analysis based on its …

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